molecular formula C15H13N3O B12520815 3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 673475-73-5

3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B12520815
CAS No.: 673475-73-5
M. Wt: 251.28 g/mol
InChI Key: IZCWKEMZLRODNS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione in acetic acid can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific cyclopropyl and phenyl substitutions, which may confer distinct biological activities and chemical properties compared to other pyrazolo[1,5-a]pyrimidine derivatives.

Properties

CAS No.

673475-73-5

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

3-cyclopropyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H13N3O/c19-14-8-13(11-4-2-1-3-5-11)17-15-12(10-6-7-10)9-16-18(14)15/h1-5,8-10,16H,6-7H2

InChI Key

IZCWKEMZLRODNS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4

Origin of Product

United States

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